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molecular formula C8H6O5 B1202320 2-carboperoxybenzoic acid CAS No. 2311-91-3

2-carboperoxybenzoic acid

Cat. No. B1202320
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365561B2

Procedure details

Selective oxidation of the sulfide into sulfone in (e) may be performed under known reaction conditions, including using hydrogen peroxide (H2O2) in the presence of any metal oxide catalyst, or using oxone, peroxycarboxylic acid, etc. Preferably, hydrogen peroxide is adsorbed to urea and then reacted with phthalic anhydride to give mono-perphthalic acid that is then reacted in the presence of an acetonitrile solvent.
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( e )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
OO.[OH:3][O:4]S([O-])=O.[K+].C(OO)=O.NC(N)=O.[C:17]1(=[O:27])[O:22][C:20](=[O:21])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12>>[CH:24]1[CH:23]=[C:19]([C:20]([OH:22])=[O:21])[C:18]([C:17]([O:4][OH:3])=[O:27])=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
metal oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Ten
Name
( e )
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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